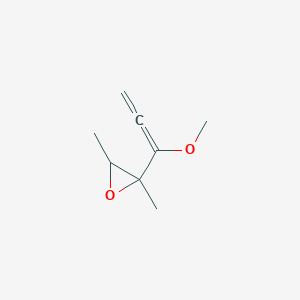
2-(1-Methoxypropadienyl)-2,3-dimethyloxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methoxypropadienyl)-2,3-dimethyloxirane is an organic compound with a unique structure that includes an oxirane ring and a methoxypropadienyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxypropadienyl)-2,3-dimethyloxirane typically involves the reaction of propylene oxide with methanol in the presence of a catalyst. One common method uses a racemic catalyst comprising a metal atom complexed by an asymmetric tetradentate ligand, which ensures high selectivity and yield . The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalyst systems allows for efficient production with minimal by-products. The process involves the addition of methanol to propylene oxide in the presence of a catalyst, followed by purification steps to isolate the desired product .
化学反応の分析
Types of Reactions
2-(1-Methoxypropadienyl)-2,3-dimethyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides and ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different ethers and alcohols
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium at room temperature.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst at 25-50°C.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at 60-80°C.
Major Products Formed
Oxidation: Epoxides and ketones.
Reduction: Diols.
Substitution: Ethers and alcohols.
科学的研究の応用
2-(1-Methoxypropadienyl)-2,3-dimethyloxirane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biological indicator and in the synthesis of bioactive compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized as a solvent and antifreeze agent in various industrial processes
作用機序
The mechanism of action of 2-(1-Methoxypropadienyl)-2,3-dimethyloxirane involves its interaction with molecular targets through its reactive oxirane ring. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The methoxypropadienyl group can also participate in conjugation reactions, affecting the compound’s overall reactivity and stability .
類似化合物との比較
Similar Compounds
2-Methoxypropene: An ether with similar reactivity but different applications.
1-Methoxy-2-propanol: A glycol ether used as a solvent and antifreeze agent.
Propylene glycol methyl ether: Another glycol ether with wide industrial applications
Uniqueness
2-(1-Methoxypropadienyl)-2,3-dimethyloxirane is unique due to its combination of an oxirane ring and a methoxypropadienyl group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its use in diverse scientific research areas highlight its versatility and importance.
特性
CAS番号 |
61186-72-9 |
|---|---|
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
InChI |
InChI=1S/C8H12O2/c1-5-7(9-4)8(3)6(2)10-8/h6H,1H2,2-4H3 |
InChIキー |
COPKEVRTDUDRJR-UHFFFAOYSA-N |
正規SMILES |
CC1C(O1)(C)C(=C=C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


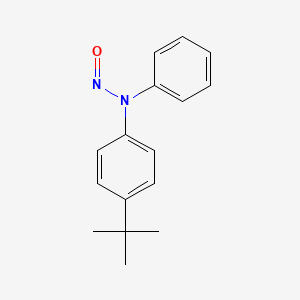
![N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide](/img/structure/B14596165.png)
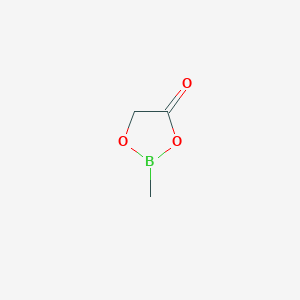
![5-Nitro-N-[(pyridin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B14596173.png)
![Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(phenylmethyl)-](/img/structure/B14596183.png)
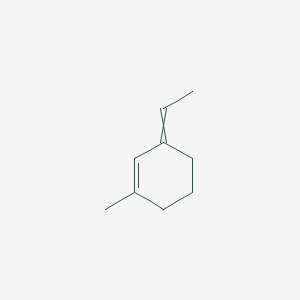
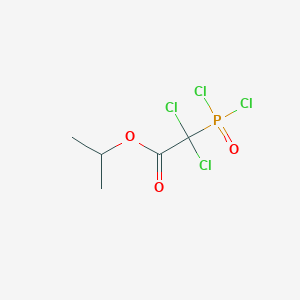
![Benzo[b]thiophene, 2,3-dihydro-2,5-dimethyl-6-nitro-, 1,1-dioxide](/img/structure/B14596200.png)
![3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane](/img/structure/B14596217.png)
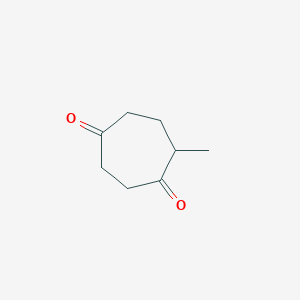
methanone](/img/structure/B14596231.png)
![9a-Hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carbohydrazide](/img/structure/B14596240.png)
![5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14596248.png)
![3-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14596259.png)
